![molecular formula C21H25N5O2 B2449407 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea CAS No. 2319850-40-1](/img/structure/B2449407.png)
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea, also known as BPPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPU belongs to the class of pyrazolyl-urea compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea involves its ability to bind to specific receptors or enzymes in the body. For example, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to bind to the active site of human neutrophil elastase, inhibiting its activity. Additionally, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to bind to amyloid-beta peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of human neutrophil elastase, reducing inflammation in the body. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has also been found to inhibit the proliferation of cancer cells, potentially leading to the development of new cancer treatments. Additionally, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to inhibit the aggregation of amyloid-beta peptides, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea in lab experiments is its ability to inhibit the activity of specific enzymes or receptors, allowing for the study of their role in various biological processes. Additionally, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to have low toxicity, making it a safer alternative to other chemical compounds. However, one limitation of using 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea in lab experiments is its relatively low yield, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea. One potential avenue of research is the development of new cancer treatments based on 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea's ability to inhibit cancer cell proliferation. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea and its potential applications in the treatment of inflammatory diseases and Alzheimer's disease. Finally, future research may focus on improving the synthesis method of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea to increase its yield and availability for research.
Synthesemethoden
The synthesis of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea involves the reaction between 4-butoxyaniline and 2-methyl-5-pyridin-4-ylpyrazol-3-carbaldehyde in the presence of urea and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified using column chromatography. The yield of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea obtained through this method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been found to have potential applications in scientific research. It has been studied as a potential inhibitor of human neutrophil elastase, a protease involved in various inflammatory diseases. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has also been found to inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been studied as a potential treatment for Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-13-28-19-7-5-17(6-8-19)24-21(27)23-15-18-14-20(25-26(18)2)16-9-11-22-12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLMZIIVGCMZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)
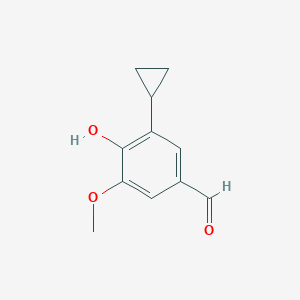
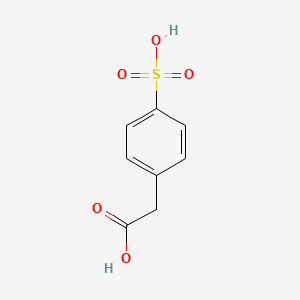
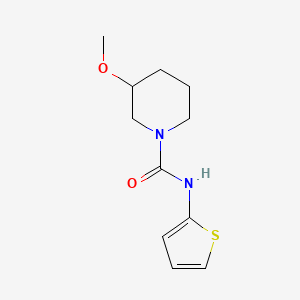
![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
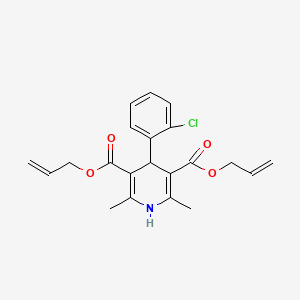
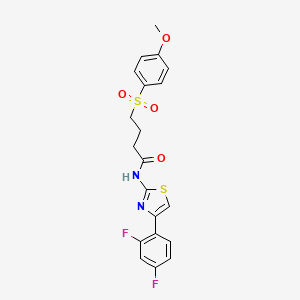
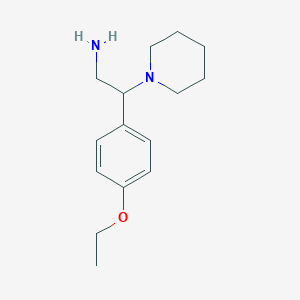
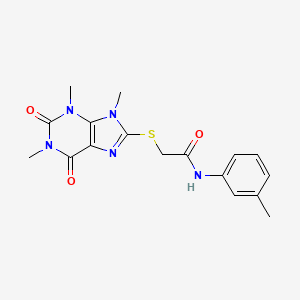
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)